The Exact Molecular Weight and Physicochemical Characterization of 2,5-Diammoniopentanoate (Ornithinium)
The Exact Molecular Weight and Physicochemical Characterization of 2,5-Diammoniopentanoate (Ornithinium)
Executive Summary
2,5-Diammoniopentanoate is the physiologically dominant, monocationic state of the non-proteinogenic amino acid ornithine. Accurate mass determination of this molecule is critical for metabolomic profiling, diagnosing urea cycle disorders, and pharmacokinetic monitoring.
The exact monoisotopic mass of 2,5-diammoniopentanoate is 133.0977 Da , and its average molecular weight is 133.17 g/mol . This technical guide elucidates the structural causality behind its mass, its acid-base dynamics, and the validated analytical methodologies required for its precise quantification.
Molecular Identity and Structural Elucidation
The IUPAC designation (2S)-2,5-diammoniopentanoate refers to the L-enantiomer of ornithine in its +1 cationic state, often referred to as ornithinium(1+).
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Chemical Formula: C₅H₁₃N₂O₂⁺
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Structural Causality: Ornithine contains three ionizable groups: a carboxyl group (pKa ~1.71), an alpha-amino group (pKa ~8.69), and a delta-amino group (pKa ~10.76). At physiological pH (7.4), the carboxyl group is fully deprotonated to a carboxylate (-COO⁻), while both the alpha and delta amino groups remain fully protonated as ammoniums (-NH₃⁺). This dual-protonation against a single deprotonation yields a net +1 charge, defining the 2,5-diammoniopentanoate species according to [1].
Isotopic and Exact Mass Calculations
In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight (calculated using the weighted average of all natural isotopes) and the exact monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is paramount.
The neutral zwitterion of ornithine (C₅H₁₂N₂O₂) has an exact mass of 132.089878 Da. The addition of a proton (H⁺) to form the 2,5-diammoniopentanoate cation yields the 133.0977 Da mass observed in positive-ion electrospray ionization (ESI+).
Table 1: Exact Mass Calculation Breakdown for C₅H₁₃N₂O₂⁺
| Element | Primary Isotope | Monoisotopic Mass (Da) | Atom Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 5 | 60.000000 |
| Hydrogen | ¹H | 1.007825 | 13 | 13.101725 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | 133.097703 Da |
Acid-Base Equilibria and Zwitterionic Dynamics
Understanding the pH-dependent speciation of ornithine is critical for optimizing extraction protocols and chromatographic retention. Because the molecule transitions through four distinct charge states depending on the pH of the surrounding matrix, controlling the pH of the mobile phase is a strict requirement for reproducible analysis.
Figure 1: pH-dependent acid-base equilibrium states of ornithine.
Analytical Methodologies for Mass Verification
To verify the exact mass of 2,5-diammoniopentanoate in biological matrices, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
Causality of Experimental Choices: Due to its extreme polarity (XLogP3 ~ -4.4) and lack of a strong chromophore, 2,5-diammoniopentanoate exhibits poor retention on standard reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. HILIC provides orthogonal retention based on the analyte's partitioning into a water-enriched layer on the stationary phase. Electrospray Ionization in positive mode (ESI+) is selected because the molecule readily exists as a pre-formed cation in acidic mobile phases, maximizing ionization efficiency.
Step-by-Step LC-HRMS Protocol:
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Sample Preparation:
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Aliquot 50 µL of plasma or biofluid.
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Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to induce protein precipitation and maintain the analyte in its cationic state.
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Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial.
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Chromatographic Separation (HILIC):
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Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes. The highly polar 2,5-diammoniopentanoate will elute as the aqueous composition increases.
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Mass Spectrometric Detection (ESI-HRMS):
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Operate the mass spectrometer in ESI positive mode.
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Precursor Ion: Target the exact mass [M+H]⁺ at m/z 133.0977 [2].
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Collision-Induced Dissociation (CID): Apply a normalized collision energy of 20-30 eV.
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Product Ions: Monitor the primary diagnostic fragment ions at m/z 116.07 (loss of NH₃) and m/z 70.06 (subsequent loss of H₂O and CO) for high-confidence structural confirmation, as demonstrated in tissue imaging studies by [3].
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Figure 2: HRMS workflow for the exact mass determination of 2,5-diammoniopentanoate.
Quantitative Data Summary
Table 2: Key Physicochemical and Mass Spectrometry Parameters
| Parameter | Value |
| Average Molecular Weight | 133.17 g/mol |
| Exact Monoisotopic Mass | 133.097703 Da |
| Precursor Ion [M+H]⁺ m/z | 133.0977 |
| Primary Product Ions m/z | 116.07, 70.06 |
| Topological Polar Surface Area | 89.3 Ų |
| Hydrophobicity (XLogP3) | -4.4 |
Conclusion
The exact molecular weight (monoisotopic mass) of 2,5-diammoniopentanoate is 133.0977 Da . Accurate quantification of this molecule relies heavily on understanding its zwitterionic nature. By leveraging its +1 charge state at physiological and acidic pH, researchers can utilize HILIC-ESI-HRMS to achieve highly sensitive and specific detection, circumventing the analytical challenges posed by its extreme hydrophilicity.
References
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National Center for Biotechnology Information. "L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem." PubChem,[Link].
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Ismail, M., et al. "Potential to Use Fingerprints for Monitoring Therapeutic Levels of Isoniazid and Treatment Adherence." PMC,[Link].
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Laskin, Julia, et al. "High-Speed Tandem Mass Spectrometric in Situ Imaging by Nanospray Desorption Electrospray Ionization Mass Spectrometry." Analytical Chemistry, ACS Publications,[Link].
